Stereochemical Identity: (2S,3R) Enantiopure Form Versus (2R,3S) Enantiomer and Racemic Mixture
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is the single, defined (2S,3R) enantiomer, as confirmed by its isomeric SMILES notation (C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2) . In contrast, the (2R,3S) enantiomer (CAS 2379905-37-8) and the racemic mixture rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride (CAS 1807933-82-9) are also commercially cataloged as distinct products . This represents a fundamental differentiation: the (2S,3R) and (2R,3S) forms are non-superimposable mirror images (enantiomers) of a molecule with two chiral centers, which, unlike simple single-stereocenter enantiomer pairs, are diastereomerically related to their other possible stereoisomers [(2S,3S) and (2R,3R)], multiplying the potential for divergent biological activity [1]. Sourcing the defined (2S,3R) enantiomer eliminates the stoichiometric and biological ambiguity inherent in racemic mixtures, where 50% of the material represents the undesired enantiomer.
| Evidence Dimension | Absolute stereochemistry (enantiomeric identity) |
|---|---|
| Target Compound Data | (2S,3R) single enantiomer, CAS 1807940-25-5 (HCl salt) |
| Comparator Or Baseline | (2R,3S) enantiomer: CAS 2379905-37-8; Racemic mixture: CAS 1807933-82-9 |
| Quantified Difference | Defined single enantiomer vs. racemic mixture (50:50 enantiomer ratio); Absolute configuration inverted at both chiral centers vs. enantiomer |
| Conditions | Chiral centers at C2 (S) and C3 (R) of the oxolane ring as specified by CIP nomenclature |
Why This Matters
For asymmetric synthesis or chiral SAR studies, using a defined enantiomer ensures reproducible stereochemical outcomes and eliminates the need for subsequent chiral resolution steps that reduce overall yield.
- [1] ChemBase. (2-phenyloxolan-3-yl)methanamine. ChemBase ID: 277153. InChIKey: YGPJNIXEJJPHPZ-UHFFFAOYSA-N (stereochemistry-unspecified canonical representation). View Source
